4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine
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Overview
Description
4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine is a chemical compound with the molecular formula C7H3Br2F2NO2. This compound is part of the benzo[d][1,3]dioxole family, which is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine typically involves the bromination and fluorination of benzo[d][1,3]dioxole derivatives. One common method includes the following steps:
Bromination: The starting material, benzo[d][1,3]dioxole, is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 4 and 6 positions.
Fluorination: The dibrominated intermediate is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms at the 2 and 2’ positions.
Amination: Finally, the fluorinated intermediate undergoes amination using ammonia (NH3) or an amine source to introduce the amine group at the 5 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (Pd) and bases like triethylamine (Et3N) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzo[d][1,3]dioxole derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluorobenzo[d][1,3]dioxol-5-amine
- 4-Bromo-2,2-difluorobenzo[d][1,3]dioxole
- 2,2-Difluorobenzo[d][1,3]dioxole-5-carbaldehyde
Uniqueness
4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and advanced materials.
Properties
IUPAC Name |
4,6-dibromo-2,2-difluoro-1,3-benzodioxol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F2NO2/c8-2-1-3-6(4(9)5(2)12)14-7(10,11)13-3/h1H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCPODBJJBRXPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)N)Br)OC(O2)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681483 |
Source
|
Record name | 4,6-Dibromo-2,2-difluoro-2H-1,3-benzodioxol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1037763-48-6 |
Source
|
Record name | 4,6-Dibromo-2,2-difluoro-2H-1,3-benzodioxol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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